2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine
Description
Properties
Molecular Formula |
C14H9F3N2 |
|---|---|
Molecular Weight |
262.23 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)11-6-4-10(5-7-11)12-9-19-8-2-1-3-13(19)18-12/h1-9H |
InChI Key |
QRHYGAKCLZFMNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Method Overview
A widely used and efficient method for synthesizing 2-arylimidazo[1,2-a]pyridines, including 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine, is the DBU-catalyzed two-component cyclization of substituted 2-aminopyridines with substituted phenacyl bromides in aqueous ethanol at room temperature.
Reaction Conditions
- Catalyst: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
- Solvent: Aqueous ethanol (1:1 v/v)
- Temperature: Room temperature
- Reaction Time: Typically short, monitored by TLC
- Yield: 65–94%, depending on substituents
Mechanism Highlights
- Formation of a pyridinium salt intermediate by reaction of the endocyclic nitrogen of 2-aminopyridine with phenacyl bromide.
- DBU abstracts a proton from the amine group, leading to imine formation.
- Intramolecular cyclization generates tetrahydroimidazo[1,2-a]pyridin-2-ol intermediate.
- Elimination of water and hydrogen bromide yields the final imidazo[1,2-a]pyridine product.
- DBU is regenerated, making the process catalytic.
Substrate Scope and Efficiency
- Electron-withdrawing and electron-donating groups on phenacyl bromides are well tolerated.
- The protocol has been extended to various substituted 2-aminopyridines.
- The process is scalable to multigram quantities.
- Atom economy ranges from 66.25% to 73.41%, indicating efficient use of atoms in the reaction.
Data Table: Selected Yields for 2-Arylimidazo[1,2-a]pyridines Synthesis
| Substituent on Phenacyl Bromide | Yield (%) | Notes |
|---|---|---|
| 4-(Trifluoromethyl)phenyl | 72–79 | Electron-withdrawing group |
| 4-Methoxyphenyl | 85–94 | Electron-donating group |
| 4-Chlorophenyl | 70–75 | Halogen substituent |
Note: The 4-(trifluoromethyl)phenyl derivative falls within the electron-withdrawing group category and typically yields 72–79% under these conditions.
Solvent- and Catalyst-Free Microwave-Assisted Synthesis
Method Overview
An environmentally friendly and rapid synthesis of imidazo[1,2-a]pyridines, including 2-(4-(trifluoromethyl)phenyl) derivatives, can be achieved under microwave irradiation without the use of solvents or catalysts.
Reaction Conditions
Advantages
- No solvent or catalyst required, reducing waste and cost.
- Short reaction times compared to conventional heating.
- High yields with good functional group tolerance, including electron-withdrawing substituents like trifluoromethyl groups.
Data Table: Effect of Solvent and Heating on Yield
| Entry | Solvent | Heating Method | Time (min) | Yield (%) |
|---|---|---|---|---|
| 1 | Toluene | Thermal | 8 | 51 |
| 2 | Ethanol | Thermal | 8 | 58 |
| 3 | Neat | Thermal | 60 | 80 |
| 4 | Neat | Microwave | 15 | 90 |
| 5 | Water | Microwave | 8 | 77 |
Neat microwave conditions provide the highest yield and shortest reaction time.
One-Pot Synthesis via Benzyl Bromide and Aminopyridine Intermediates
Method Overview
A one-pot synthesis involves the reaction of 2-aminopyridine with benzyl bromide and dimethylformamide dimethyl acetal (DMF DMA), followed by sodium hydride addition to afford substituted imidazo[1,2-a]pyridines.
Reaction Conditions
- Reagents: Aminopyridine, benzyl bromide, DMF DMA, sodium hydride
- Temperature: 110–120 °C
- Solvent: Toluene or pressure tube conditions
- Yield: Approximately 68–82%
Notes
- This method allows for the formation of various 3-substituted imidazo[1,2-a]pyridines.
- The reaction proceeds via imine and salt intermediates.
- Requires careful control of temperature and addition rates.
Catalytic Copper-Mediated Multicomponent Synthesis in Aqueous Media
Method Overview
A multicomponent reaction involving 2-aminopyridine, benzaldehyde, and phenylacetylene catalyzed by copper nanoparticles in aqueous media under reflux conditions leads to imidazo[1,2-a]pyridine derivatives.
Reaction Conditions
- Catalyst: Magnetic nanoparticle-supported copper (MNP@Bim Cu)
- Solvent: Water with cetyltrimethylammonium bromide (CTAB)
- Temperature: Reflux
- Yield: High, with good purity after chromatographic purification
Advantages
- Use of water as a green solvent.
- Recyclable catalyst.
- Mild reaction conditions.
Summary Table of Preparation Methods for this compound
Chemical Reactions Analysis
Types of Reactions: 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various functionalized derivatives.
Scientific Research Applications
Pharmacological Potential
Research indicates that imidazo[1,2-a]pyridine derivatives are among the priority pharmacophores in drug development due to their diverse biological activities. Specifically, studies have shown that 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine exhibits significant anti-cancer properties. The compound has been evaluated for its efficacy against various cancer cell lines, demonstrating promising cytotoxic effects .
Material Science Applications
In addition to its pharmacological applications, this compound has potential uses in material science. Its unique chemical structure allows for the development of advanced materials with specific electronic properties. Research is ongoing to explore its application in organic electronics and photonic devices due to its favorable electronic characteristics .
Case Study 1: Anticancer Activity
A recent study investigated the anticancer activity of various imidazo[1,2-a]pyridine derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The study highlighted the need for further exploration into its mechanism of action and potential as a therapeutic agent .
Case Study 2: Synthesis Method Optimization
Another study focused on optimizing the synthesis methods for imidazo[1,2-a]pyridine derivatives. The researchers developed a three-component aza-Friedel–Crafts reaction that effectively produced C3-alkylated variants of imidazo[1,2-a]pyridines. This approach not only improved yield but also expanded the scope of available derivatives for biological testing, including those with trifluoromethyl substitutions like this compound .
Mechanism of Action
The mechanism by which 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine exerts its effects is often related to its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, which can improve its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and physicochemical properties of 2-(4-(trifluoromethyl)phenyl)imidazo[1,2-a]pyridine are contextualized below against structurally related imidazo[1,2-a]pyridine derivatives.
Table 1: Structural and Functional Comparisons
Key Findings
Substituent Effects on Bioactivity: Trifluoromethyl vs. Methylsulfonyl: The -CF₃ group in the target compound improves lipophilicity compared to the polar -SO₂Me group in COX-2 inhibitors (e.g., 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine), which enhances selectivity but reduces membrane permeability . Halogenated Derivatives: Bromine or chlorine at C-2 (e.g., S1–S5) reduces AChE inhibition (IC₅₀ > 200 µM) compared to non-halogenated analogs, likely due to steric hindrance .
Position-Specific Modifications: C-3 Substitutions: Morpholine at C-3 (e.g., COX-2 inhibitor ) significantly boosts activity, whereas phenylamino groups (as in S3–S5) show variable effects depending on electronic properties .
Heterocycle Replacement :
- Replacing the pyridine ring with thiazole (imidazo[2,1-b]thiazole) diminishes COX-2 inhibition (IC₅₀ > 1 µM), underscoring the pyridine core’s importance in target binding .
Synthetic Accessibility :
- Microwave-assisted synthesis (e.g., ) improves yields (83–92%) for trifluoromethyl derivatives compared to traditional methods (40–70% ), enabling scalable production.
Table 2: Pharmacokinetic and Physicochemical Properties
| Property | 2-(4-CF₃-phenyl)imidazo[1,2-a]pyridine | 2-(4-SO₂Me-phenyl)imidazo[1,2-a]pyridine | 2-(4-Cl-phenyl)imidazo[1,2-a]pyridine (S1) |
|---|---|---|---|
| LogP | 3.8 | 2.1 | 2.9 |
| Solubility (µg/mL) | 12 | 45 | 28 |
| Metabolic Stability (t₁/₂, min) | 120 | 90 | 60 |
| Plasma Protein Binding (%) | 95 | 88 | 82 |
Data derived from in vitro ADME studies .
Biological Activity
The compound 2-(4-(Trifluoromethyl)phenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : C13H8F3N
- Molecular Weight : 251.20 g/mol
This compound features a trifluoromethyl group attached to a phenyl ring, which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.
Antimicrobial Activity
Research indicates that imidazo[1,2-a]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate potent activity against various strains of Mycobacterium tuberculosis and Mycobacterium bovis BCG. Minimum inhibitory concentrations (MICs) for these compounds ranged from 0.03 to 5 µM, highlighting their potential as lead compounds in tuberculosis treatment .
Anticancer Properties
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated that certain imidazo[1,2-a]pyridine derivatives exhibit cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colorectal cancer), and PC3 (prostate cancer). The most active compounds showed IC50 values in the low micromolar range, indicating strong antiproliferative activity .
Enzyme Inhibition
Another significant biological activity is the inhibition of various kinases. For example, imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Pim-1 kinase, which plays a crucial role in cell cycle regulation and apoptosis. Compounds exhibiting high inhibitory activity against Pim-1 have been linked to enhanced cytotoxic effects in cancer cells .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Interaction with Enzymes : The trifluoromethyl group enhances binding affinity to target enzymes by increasing hydrophobic interactions.
- Cell Cycle Regulation : By inhibiting specific kinases like Pim-1, these compounds can disrupt normal cell cycle progression, leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The exact mechanisms against bacteria involve interference with bacterial cell wall synthesis and disruption of metabolic pathways.
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
